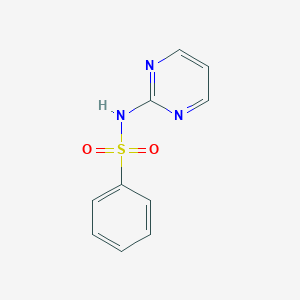

2-Benzenesulfonamidopyrimidine

Beschreibung

Eigenschaften

IUPAC Name |

N-pyrimidin-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2S/c14-16(15,9-5-2-1-3-6-9)13-10-11-7-4-8-12-10/h1-8H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBLNLYCFFWMFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20168217 | |

| Record name | 2-Benzenesulfonamidopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643616 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

16699-12-0 | |

| Record name | 2-Benzenesulfonamidopyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016699120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzenesulfonamidopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BENZENESULFONAMIDOPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56U088AYD6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Benzenesulfonamidopyrimidine physical properties

An In-Depth Technical Guide to the Physical Properties of 2-Benzenesulfonamidopyrimidine

Introduction

2-Benzenesulfonamidopyrimidine, a molecule featuring a central pyrimidine ring linked to a benzenesulfonamide group, belongs to a class of compounds that are of significant interest in medicinal chemistry and drug development. The sulfonamide functional group is a cornerstone in the history of pharmaceuticals, famously associated with the first generation of antibacterial sulfa drugs. The pyrimidine ring is also a ubiquitous scaffold in both natural and synthetic bioactive molecules, including nucleic acids and various therapeutic agents. The combination of these two moieties in N-(pyrimidin-2-yl)benzenesulfonamide (IUPAC Name) creates a compound with specific physicochemical characteristics that dictate its behavior in biological and chemical systems.

This technical guide provides a comprehensive overview of the core physical properties of 2-Benzenesulfonamidopyrimidine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the significance of each property, the experimental methodologies used for their determination, and the underlying scientific principles that govern these choices. Our focus is on providing a self-validating framework for understanding and evaluating this compound, grounded in authoritative sources and field-proven insights.

Core Physicochemical Properties

The physical properties of an active pharmaceutical ingredient (API) are critical determinants of its formulation, delivery, and ultimate bioavailability. Understanding these characteristics is a foundational step in the drug development pipeline.

Chemical Structure and Formula

The structural arrangement of 2-Benzenesulfonamidopyrimidine is key to its properties. The molecule consists of an aromatic benzene ring and a heteroaromatic pyrimidine ring connected by a sulfonamide linker.

Quantitative Physical Properties

The following table summarizes the key physical and chemical properties of 2-Benzenesulfonamidopyrimidine.

| Property | Value | Source | Significance in Drug Development |

| Molecular Formula | C₁₀H₉N₃O₂S | PubChem[1] | Defines the elemental composition and exact mass. |

| Molecular Weight | 235.26 g/mol | PubChem[1] | Influences diffusion, membrane transport, and formulation calculations. |

| Melting Point | Not Reported | - | A key indicator of purity and solid-state stability. A sharp melting range typically signifies a high degree of purity[2]. |

| Aqueous Solubility | >35.3 µg/mL (at pH 7.4) | PubChem[1] | Directly impacts dissolution rate and absorption. Low solubility is a major hurdle for oral bioavailability. |

| pKa | Not Reported | - | Governs the ionization state at different physiological pH values, which affects solubility, permeability, and receptor binding. |

| LogP | 0.71 (Computed) | Chemdiv[3] | Measures lipophilicity, predicting how the compound will partition between aqueous and lipid environments (e.g., cell membranes). |

| Crystal Structure | Available | CSD[4] | Provides definitive confirmation of the molecular structure and insights into the solid-state packing, which can affect stability and dissolution. |

Spectroscopic Characterization

Spectroscopic data provides a fingerprint for the molecule, confirming its identity and structural integrity.

-

¹H NMR Spectroscopy : In a typical solvent like DMSO-d₆, the proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzene and pyrimidine rings. The sulfonamidic proton (-SO₂NH-) would likely appear as a broad singlet, with its chemical shift being concentration-dependent[5]. Protons on the pyrimidine ring will appear in the aromatic region, typically downfield due to the electron-withdrawing nature of the nitrogen atoms[5][6].

-

¹³C NMR Spectroscopy : The carbon spectrum will show distinct resonances for each of the 10 carbon atoms. The carbons of the pyrimidine ring will have chemical shifts characteristic of heteroaromatic systems, while the benzene ring carbons will appear in the typical aromatic region[5].

-

Infrared (IR) Spectroscopy : The IR spectrum is invaluable for identifying key functional groups. Characteristic absorption bands would include:

-

N-H Stretch : A peak in the range of 3100-3350 cm⁻¹ corresponding to the sulfonamide N-H bond[5].

-

S=O Stretch : Two strong absorption bands are characteristic of the sulfonyl group, typically found around 1330-1370 cm⁻¹ (asymmetric stretch) and 1140-1180 cm⁻¹ (symmetric stretch)[5][7].

-

Aromatic C=C Stretch : Multiple peaks in the 1450-1600 cm⁻¹ region indicating the presence of the benzene and pyrimidine rings[7].

-

Experimental Protocols: A Methodological Deep Dive

The trustworthiness of physical property data hinges entirely on the quality of the experimental methods used for its determination. Here, we detail robust, self-validating protocols for measuring the key properties of 2-Benzenesulfonamidopyrimidine.

Melting Point Determination via Capillary Method

Causality: The melting point is a thermal property indicating the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs over a very narrow temperature range (typically <1°C). The presence of impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces, which results in both a depression of the melting point and a broadening of the melting range[2][8]. Therefore, this method serves as a critical, albeit simple, assay for purity.

Methodology:

-

Sample Preparation:

-

Ensure the sample is completely dry and finely powdered. If necessary, gently crush larger crystals using a mortar and pestle to ensure uniform packing and efficient heat transfer[9].

-

Take a capillary tube (sealed at one end) and press the open end into the powdered sample.

-

Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be no more than 2-3 mm to ensure uniform heating[10].

-

-

Measurement (Using a Mel-Temp Apparatus or similar):

-

Insert the packed capillary tube into the heating block of the apparatus.

-

Rapid Approximation (Optional but Recommended): Heat the sample rapidly (10-20°C per minute) to get a rough estimate of the melting point. This saves time during the precise measurement[9].

-

Precise Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point. Using a fresh sample, begin heating again, but at a much slower rate (1-2°C per minute) once the temperature is within 20°C of the expected melting point[10]. A slow heating rate is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.

-

Data Recording: Record two temperatures: T₁ (the temperature at which the first liquid droplet appears) and T₂ (the temperature at which the entire sample becomes a clear liquid). The melting point is reported as the range T₁ - T₂[2].

-

Aqueous Solubility via Saturation Shake-Flask Method

Causality: The "shake-flask" method is considered the gold standard for determining equilibrium solubility. It ensures that the solvent becomes fully saturated with the solute by allowing sufficient time for the dissolution process to reach thermodynamic equilibrium. For pharmaceutical applications, determining solubility at physiologically relevant pH values (e.g., gastric and intestinal) and temperature (37°C) is essential for predicting in vivo dissolution[11][12].

Methodology:

-

Buffer Preparation: Prepare aqueous buffers at a minimum of three pH levels relevant to the gastrointestinal tract: pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer)[12]. The temperature of all solutions should be maintained at 37 ± 1°C.

-

Equilibration:

-

Add an excess amount of 2-Benzenesulfonamidopyrimidine to a vial containing a known volume of one of the prepared buffers. The excess solid is crucial to ensure saturation is achieved.

-

Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled chamber at 37 ± 1°C.

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can be run to determine the point at which the concentration of the dissolved solute no longer increases.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.

-

Carefully withdraw a sample from the supernatant. It is critical to separate the saturated solution from the excess solid without altering the equilibrium. This is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF)[11].

-

-

Quantification:

-

Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

The experiment should be performed in at least triplicate for each pH condition[12].

-

pKa Determination via Liquid Chromatography

Causality: The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For a sulfonamide, the N-H proton is acidic and can be deprotonated. The ionization state dramatically influences solubility (ionized forms are generally more water-soluble) and membrane permeability (neutral forms are generally more lipid-soluble). Chromatographic methods are powerful because they can be used for impure samples and require very little material. The principle is that the retention time of an ionizable compound on a reverse-phase HPLC column will change as a function of the mobile phase pH, as its polarity shifts with its ionization state[13].

Methodology:

-

System Setup: Use a reverse-phase HPLC system (e.g., C18 column) coupled with a photodiode array (PDA) detector. The PDA detector is advantageous as it can monitor changes in the UV-Vis spectrum as a function of pH, providing a secondary method of pKa determination.

-

Mobile Phase Preparation: Prepare a series of mobile phases with identical organic modifier concentrations (e.g., 40% acetonitrile) but buffered at different pH values, spanning a range around the expected pKa (e.g., from pH 3 to pH 9).

-

Chromatographic Runs:

-

Inject a solution of 2-Benzenesulfonamidopyrimidine into the HPLC system.

-

Perform a series of isocratic runs, one for each buffered mobile phase.

-

Record the retention time (k) for the compound at each pH value.

-

-

Data Analysis:

-

Plot the retention factor (k) against the mobile phase pH.

-

The resulting data will form a sigmoidal curve. The pKa corresponds to the pH value at the inflection point of this curve.

-

This data can be fitted to a suitable nonlinear regression model (e.g., the Boltzmann equation) to calculate the precise pKa value[13].

-

Conclusion

2-Benzenesulfonamidopyrimidine is a compound whose physical properties are dictated by the interplay between its aromatic, heteroaromatic, and sulfonamide components. While specific experimental values for its melting point and pKa are not widely reported in readily accessible literature, this guide provides the robust, validated, and scientifically-grounded methodologies required for their precise determination. A thorough understanding and application of these protocols for measuring solubility, melting point, and pKa are indispensable for any researcher or drug developer aiming to advance sulfonamide-based compounds from the laboratory to clinical application. The data and workflows presented herein offer a comprehensive framework for the initial physicochemical characterization that underpins all successful pharmaceutical development.

References

-

PubChem. (n.d.). 2-Benzenesulfonamidopyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Department of Chemistry. Retrieved from [Link]

- Cambridge Crystallographic Data Centre. (n.d.). CSD Entry 654450. CCDC. Retrieved from the PubChem link for Crystal Structures.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy. Cengage Learning.

-

SpectraBase. (n.d.). 4-Amino-N-2-pyrimidinylbenzenesulfonamide Spectrum. John Wiley & Sons, Inc. Retrieved from [Link]

-

Uno, T., Machida, K., Hanai, K., Ueda, M., & Sasaki, S. (1963). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical & Pharmaceutical Bulletin, 11(6), 704-708. doi:10.1248/cpb.11.704. Retrieved from [Link]

-

Nichols, L. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Retrieved from [Link]

-

MIT OpenCourseWare. (2010). Melting Point. YouTube. Retrieved from [Link]

-

Elmhurst College. (n.d.). Melting Point. Chemistry Department. Retrieved from [Link]

-

United States Pharmacopeia. (2016). <1236> Solubility Measurements. USP-NF. Retrieved from [Link]

-

World Health Organization. (2018). Annex 4: Guidance on equilibrium solubility studies. WHO Technical Report Series. Retrieved from [Link]

-

Sanli, N., Sanli, S., Gökçen, G., & Denizli, A. (2010). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Journal of the Brazilian Chemical Society, 21(8), 1439-1446. Retrieved from [Link]

-

ResearchGate. (2010). Determination of pK(a) Values of Some Sulfonamides by LC and LC-PDA Methods in Acetonitrile-Water Binary Mixtures. Retrieved from [Link]

Sources

- 1. Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-nitro-N-pyrimidin-2-ylbenzenesulfonamide | C10H8N4O4S | CID 717942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 8. 144-83-2|4-Amino-N-(pyridin-2-yl)benzenesulfonamide|BLD Pharm [bldpharm.com]

- 9. Compound N-(pyrimidin-2-yl)benzenesulfonamide - Chemdiv [chemdiv.com]

- 10. 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide | C12H13N3O2S | CID 3663787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sulfapyridine | C11H11N3O2S | CID 5336 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-Benzenesulfonamidopyrimidine

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Foreword: From Known Moieties to Novel Mechanisms

The pursuit of novel therapeutics often begins with compounds that, while structurally intriguing, possess an undefined mechanism of action. 2-Benzenesulfonamidopyrimidine stands as a prime example. Its structure marries two moieties of significant pharmacological interest: the benzenesulfonamide group, a cornerstone of carbonic anhydrase inhibitors, and the pyrimidine ring, a fundamental component of many biologically active molecules. This guide provides a comprehensive, technically-grounded framework for researchers to systematically investigate and elucidate the mechanism of action of 2-Benzenesulfonamidopyrimidine. We will move beyond a mere listing of techniques, delving into the causal logic behind experimental choices to construct a self-validating and robust investigatory cascade.

Foundational Analysis: Building a Testable Hypothesis

A logical starting point is to dissect the known activities of the core chemical scaffolds within 2-Benzenesulfonamidopyrimidine. The benzenesulfonamide group is a well-established pharmacophore for inhibiting carbonic anhydrases (CAs), a family of metalloenzymes crucial for pH regulation, CO2 transport, and various biosynthetic pathways.[1] Derivatives of this class are widely used as diuretics, anti-glaucoma agents, and anti-epileptics. The pyrimidine moiety is present in a vast array of bioactive compounds, including a known activator of the Wnt/β-catenin signaling pathway, which has implications for inflammation and cell proliferation.[2]

Given the potent and well-documented activity of the benzenesulfonamide scaffold, our primary hypothesis is that 2-Benzenesulfonamidopyrimidine acts as an inhibitor of one or more carbonic anhydrase isoforms. A secondary, yet plausible, hypothesis is its potential modulation of inflammatory signaling pathways, possibly through COX enzyme inhibition, a known mechanism of other anti-inflammatory sulfonamides.[3]

This structured approach allows for a focused and efficient investigation, beginning with the most probable target and expanding as dictated by the experimental evidence.

The Core Directive: A Multi-Pillar Approach to Target Identification and Validation

The elucidation of a small molecule's mechanism of action is a multi-faceted process.[4] We will employ a tiered strategy, beginning with broad, high-throughput screening and progressively narrowing our focus to specific molecular interactions and their downstream consequences.

Pillar 1: Initial Target Screening and Biochemical Validation

The first pillar of our investigation focuses on direct biochemical assays to test our primary hypothesis.

Experimental Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol outlines a colorimetric assay to determine the inhibitory potential of 2-Benzenesulfonamidopyrimidine against various human carbonic anhydrase isoforms (e.g., CA I, II, IX, and XII).

Principle: This assay measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (pNPA) as a substrate, which is hydrolyzed to the yellow-colored p-nitrophenolate. Inhibition of the enzyme results in a reduced rate of color development.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of 2-Benzenesulfonamidopyrimidine in DMSO (e.g., 10 mM).

-

Prepare working solutions of recombinant human carbonic anhydrase isoforms (e.g., 1 mg/mL in Tris-SO4 buffer, pH 7.6).

-

Prepare a stock solution of pNPA in acetonitrile (e.g., 100 mM).

-

Prepare the assay buffer: 0.1 M Tris-SO4, pH 7.6.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 180 µL of assay buffer.

-

Add 10 µL of the 2-Benzenesulfonamidopyrimidine solution at various concentrations (to generate a dose-response curve). For the control, add 10 µL of DMSO.

-

Add 10 µL of the carbonic anhydrase solution to each well and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of the pNPA substrate solution.

-

Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Expected Outcome and Interpretation: A potent inhibition of one or more CA isoforms (low IC50 values) would provide strong initial support for our primary hypothesis. The isoform selectivity profile will be crucial for understanding potential therapeutic applications and side effects.

Data Presentation: Carbonic Anhydrase Inhibition Profile

| Carbonic Anhydrase Isoform | IC50 (µM) of 2-Benzenesulfonamidopyrimidine | IC50 (µM) of Acetazolamide (Control) |

| CA I | Experimental Value | Known Value |

| CA II | Experimental Value | Known Value |

| CA IX | Experimental Value | Known Value |

| CA XII | Experimental Value | Known Value |

Pillar 2: Cellular Target Engagement and Phenotypic Corroboration

Demonstrating that the compound interacts with its target within a cellular context is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA)

Principle: The binding of a small molecule to its target protein often increases the protein's thermal stability. CETSA measures the extent of protein denaturation at various temperatures in the presence and absence of the ligand.

Step-by-Step Methodology:

-

Cell Treatment:

-

Culture a suitable cell line (e.g., HEK293T or a cancer cell line overexpressing a specific CA isoform) to ~80% confluency.

-

Treat the cells with either 2-Benzenesulfonamidopyrimidine (at a concentration ~10x its IC50 from the biochemical assay) or vehicle (DMSO) for 2-4 hours.

-

-

Thermal Denaturation:

-

Harvest the cells and resuspend them in a suitable lysis buffer.

-

Aliquot the cell lysate into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

-

Protein Separation and Detection:

-

Centrifuge the samples at high speed to pellet the denatured, aggregated proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of the target protein (e.g., CA II) remaining in the supernatant by Western blotting.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blot.

-

For each temperature, normalize the band intensity to the intensity at the lowest temperature.

-

Plot the fraction of soluble protein against the temperature for both the treated and vehicle control samples.

-

Expected Outcome and Interpretation: A rightward shift in the melting curve of a specific carbonic anhydrase isoform in the presence of 2-Benzenesulfonamidopyrimidine would confirm direct target engagement in a cellular environment.

Visualization: Target Engagement Workflow

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Pillar 3: Unbiased Target Identification (If Necessary)

Should the initial hypothesis-driven approaches prove inconclusive, an unbiased, affinity-based proteomics approach is warranted to identify the molecular target(s).[5][6]

Experimental Protocol 3: Affinity Chromatography-Mass Spectrometry

Principle: 2-Benzenesulfonamidopyrimidine is immobilized on a solid support (e.g., agarose beads). A cell lysate is passed over this affinity matrix, and proteins that bind to the compound are captured, eluted, and identified by mass spectrometry.

Step-by-Step Methodology:

-

Probe Synthesis: Synthesize a derivative of 2-Benzenesulfonamidopyrimidine with a linker arm suitable for conjugation to activated agarose beads. A control matrix with the linker alone should also be prepared.

-

Affinity Chromatography:

-

Prepare a cell lysate from a relevant cell line or tissue.

-

Incubate the lysate with the compound-conjugated beads and the control beads.

-

Wash the beads extensively to remove non-specific binders.

-

Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer).

-

-

Protein Identification:

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands that are unique to the compound-conjugated beads.

-

Perform in-gel tryptic digestion.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the MS/MS data against a protein database.

-

Expected Outcome and Interpretation: The identification of specific proteins that bind to the compound but not the control matrix will provide a list of high-confidence candidate targets for further validation.

Delineating the Downstream Signaling Pathway

Once the molecular target is validated (e.g., Carbonic Anhydrase II), the next critical step is to map the downstream signaling consequences of its modulation.

Hypothesized Signaling Pathway: Modulation of Intracellular pH and Metabolism

Inhibition of cytosolic carbonic anhydrases like CA II is expected to disrupt the rapid interconversion of CO2 and bicarbonate, leading to alterations in intracellular pH (pHi). This can have profound effects on various cellular processes, including glycolysis and cell proliferation.

Visualization: Proposed Signaling Pathway

Caption: Hypothesized signaling cascade for CA II inhibition.

Experimental Protocol 4: Measuring Intracellular pH Dynamics

Principle: Use a pH-sensitive fluorescent dye, such as BCECF-AM, to monitor real-time changes in intracellular pH upon treatment with 2-Benzenesulfonamidopyrimidine.

Step-by-Step Methodology:

-

Cell Loading:

-

Plate cells on glass-bottom dishes suitable for microscopy.

-

Load the cells with BCECF-AM dye according to the manufacturer's protocol.

-

-

Fluorescence Microscopy:

-

Mount the dish on a fluorescence microscope equipped with an environmental chamber to maintain temperature and CO2 levels.

-

Acquire baseline fluorescence images by exciting the dye at two wavelengths (~490 nm and ~440 nm) and measuring the emission at ~535 nm.

-

-

Compound Treatment and Data Acquisition:

-

Add 2-Benzenesulfonamidopyrimidine to the cells and immediately begin time-lapse imaging, acquiring ratiometric images every 1-2 minutes.

-

-

Data Analysis:

-

Calculate the ratio of fluorescence intensities (490 nm / 440 nm) for each time point.

-

Calibrate the fluorescence ratio to absolute pH values using a standard calibration curve.

-

Plot the change in intracellular pH over time.

-

Expected Outcome and Interpretation: A significant change in intracellular pH following treatment would confirm that the inhibition of the target carbonic anhydrase has a direct and measurable downstream effect on cellular physiology.

Concluding Remarks and Future Directions

This guide provides a structured and technically robust framework for the comprehensive elucidation of the mechanism of action of 2-Benzenesulfonamidopyrimidine. By integrating hypothesis-driven biochemical and cellular assays with unbiased proteomics, researchers can confidently identify the molecular target and delineate the subsequent signaling cascade. The insights gained from these studies will be invaluable for guiding further preclinical and clinical development, potentially unlocking new therapeutic avenues for this promising compound.

References

- Target identification of small molecules: an overview of the current applications in drug discovery - PMC.PubMed Central.

- Target Identification and Validation (Small Molecules).UCL.

- (PDF) Target identification of small molecules: an overview of the current applications in drug discovery.ResearchGate.

- Benzenesulfonamides with pyrimidine moiety as inhibitors of human carbonic anhydrases I, II, VI, VII, XII, and XIII.PubMed.

- 2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine is an anti-inflammatory TLR-2, -4 and -5 response mediator in human monocytes.PMC - NIH.

- Mechanism of action of antiinflammatory drugs.PubMed.

- Mechanism of Action: discover your small molecule's interactions and targets.Broad Institute.

Sources

- 1. Benzenesulfonamides with pyrimidine moiety as inhibitors of human carbonic anhydrases I, II, VI, VII, XII, and XIII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine is an anti-inflammatory TLR-2, -4 and -5 response mediator in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of action of antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]

- 5. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Benzenesulfonamidopyrimidine Analogs and Derivatives: Synthesis, Structure-Activity Relationships, and Therapeutic Potential

Introduction: The Prominence of the 2-Benzenesulfonamidopyrimidine Scaffold in Medicinal Chemistry

The 2-benzenesulfonamidopyrimidine core is a privileged scaffold in modern medicinal chemistry, serving as the foundation for a diverse array of biologically active molecules. This structural motif marries the well-established pharmacophoric properties of the sulfonamide group with the versatile pyrimidine ring system. Sulfonamides are known for their ability to mimic the transition state of enzymatic reactions and engage in key hydrogen bonding interactions with protein backbones.[1][2] The pyrimidine ring, a cornerstone of nucleobases, offers numerous points for chemical modification, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.

Derivatives of this core have demonstrated significant therapeutic potential across a range of disease areas, most notably in oncology and infectious diseases.[1][2][3] Their mechanism of action is often attributed to the inhibition of key enzymes, particularly protein kinases, which are critical regulators of cellular signaling pathways.[4][5][6] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and mechanisms of action of 2-benzenesulfonamidopyrimidine analogs, intended for researchers and professionals in the field of drug discovery and development.

Synthesis of the 2-Benzenesulfonamidopyrimidine Core and its Analogs

The construction of the 2-benzenesulfonamidopyrimidine scaffold is typically achieved through a convergent synthesis strategy. The key step involves the coupling of a substituted benzenesulfonyl chloride with a 2-aminopyrimidine derivative. This approach allows for significant diversity in both the benzenoid and pyrimidine portions of the molecule.

General Synthetic Workflow

The synthesis can be logically broken down into two main stages: the preparation of the requisite precursors and their subsequent coupling.

Detailed Experimental Protocol: Synthesis of a Representative Analog

The following protocol outlines the synthesis of a generic 2-(N-(phenylsulfonyl)amino)pyrimidine derivative, which can be adapted for a wide range of substituted analogs.

Part 1: Synthesis of Substituted Benzenesulfonyl Chloride

-

Diazotization of Substituted Aniline:

-

Dissolve the appropriately substituted aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(II) chloride.

-

Slowly add the previously prepared diazonium salt solution to the SO2/CuCl2 mixture, allowing for the evolution of nitrogen gas.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude benzenesulfonyl chloride.

-

Part 2: Synthesis of Substituted 2-Aminopyrimidine

-

Cyclocondensation Reaction:

-

Combine a 1,3-dicarbonyl compound (1.0 eq) and guanidine hydrochloride (1.0 eq) in an alcoholic solvent (e.g., ethanol).

-

Add a base, such as sodium ethoxide (2.0 eq), and reflux the mixture for 6-12 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, neutralize with acetic acid, and concentrate under reduced pressure.

-

Purify the resulting solid by recrystallization or column chromatography to obtain the desired 2-aminopyrimidine.

-

Part 3: Coupling Reaction

-

Sulfonamide Bond Formation:

-

Dissolve the substituted 2-aminopyrimidine (1.0 eq) in anhydrous pyridine or dichloromethane containing a non-nucleophilic base like triethylamine.

-

Cool the solution to 0 °C and add the substituted benzenesulfonyl chloride (1.1 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the final 2-benzenesulfonamidopyrimidine analog.

-

Structure-Activity Relationships (SAR)

The biological activity of 2-benzenesulfonamidopyrimidine derivatives can be significantly modulated by the nature and position of substituents on both the pyrimidine and the benzene rings. The following sections summarize key SAR insights gleaned from various studies on related benzenesulfonamide-containing heterocyclic compounds.[4][7]

Substitutions on the Benzenesulfonamide Ring

The electronic and steric properties of substituents on the benzene ring play a crucial role in target engagement.

-

Para-Substitution: Generally, para-substitution is well-tolerated and often beneficial for activity. Electron-withdrawing groups (e.g., -Cl, -CF3, -NO2) can enhance the acidity of the sulfonamide N-H proton, potentially leading to stronger hydrogen bonding with the target protein. Conversely, electron-donating groups (e.g., -CH3, -OCH3) can modulate the overall lipophilicity and pharmacokinetic profile of the molecule.

-

Meta-Substitution: Meta-substituents can influence the orientation of the benzene ring within the binding pocket of the target enzyme. The specific impact on activity is highly dependent on the topology of the active site.

-

Ortho-Substitution: Ortho-substituents can introduce steric hindrance, which may either be detrimental, by preventing optimal binding, or beneficial, by locking the molecule into a more favorable conformation.

Substitutions on the Pyrimidine Ring

Modifications to the pyrimidine ring are critical for tuning selectivity and physicochemical properties.

-

Positions 4 and 6: These positions are often substituted with small alkyl or aryl groups. Bulky substituents at these positions can sterically clash with the target protein, leading to a loss of activity. However, appropriately sized hydrophobic groups can occupy specific pockets in the enzyme's active site, thereby increasing potency.

-

Position 5: This position is a key point for introducing additional functionality. Small, polar groups can improve solubility, while larger, more complex moieties can be designed to interact with specific regions of the target protein, potentially leading to enhanced selectivity.

| Compound Series | Key Substitutions | Observed Activity Trend | Reference |

| Pyrimidine-pyrazole hybrids | Varied substituents on the pyrazole and pyrimidine rings | Potent dual inhibitors of BRAFV600E and JNK kinases. | [8] |

| 2,4-Pyrimidinediamine derivatives | Modifications at the 2- and 4-positions | Dual inhibition of ALK and HDACs. | [9] |

| Pyrimidine sulfonamide derivatives | Fused ring systems on the pyrimidine core | Antitumor activity against various cell lines. | [3] |

Table 1: Summary of SAR trends for related pyrimidine-containing compounds.

Mechanism of Action: Targeting Protein Kinases

A predominant mechanism of action for many biologically active 2-benzenesulfonamidopyrimidine analogs is the inhibition of protein kinases.[4][5][6] These enzymes catalyze the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins, a process known as phosphorylation. This post-translational modification acts as a molecular switch, regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.

ATP-Competitive Inhibition

Many 2-benzenesulfonamidopyrimidine derivatives function as ATP-competitive inhibitors. They are designed to bind to the ATP-binding pocket of the kinase, thereby preventing the natural substrate, ATP, from binding and initiating the phosphotransfer reaction.

The pyrimidine core often forms critical hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-terminal lobes of the enzyme. The benzenesulfonamide group can interact with conserved lysine residues and the ribose-binding pocket, while substituents on both rings can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing both potency and selectivity.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel 2-benzenesulfonamidopyrimidine analogs, a series of in vitro and in vivo assays are employed.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.

-

Reagents and Materials: Purified recombinant kinase, corresponding substrate peptide, ATP, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer.

-

Initiate the reaction by adding ATP.

-

Incubate at 30 °C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell-Based Proliferation Assay

This assay determines the effect of a compound on the growth and viability of cancer cells.

-

Cell Lines: A panel of relevant cancer cell lines (e.g., those known to be dependent on the target kinase).

-

Reagents and Materials: Cell culture medium, fetal bovine serum (FBS), penicillin/streptomycin, test compound, and a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound and incubate for 72 hours.

-

Add the viability reagent and measure the luminescent signal, which is proportional to the number of viable cells.

-

-

Data Analysis: Determine the GI50 value (the concentration of compound that causes 50% growth inhibition).

Conclusion and Future Directions

The 2-benzenesulfonamidopyrimidine scaffold represents a highly promising platform for the development of novel therapeutic agents, particularly in the realm of oncology. The synthetic accessibility of this core, coupled with the rich potential for SAR exploration, provides a fertile ground for the discovery of potent and selective enzyme inhibitors. Future research in this area will likely focus on the development of analogs with improved pharmacokinetic profiles, the exploration of novel kinase targets, and the investigation of combination therapies to overcome drug resistance. As our understanding of the complex signaling networks that drive disease continues to grow, the rational design of 2-benzenesulfonamidopyrimidine derivatives will undoubtedly play a crucial role in the advancement of precision medicine.

References

-

Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 633. [Link]

-

Al-Sanea, M. M., et al. (2021). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 26(16), 4949. [Link]

-

Abdel-Maksoud, M. S., et al. (2025). Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK. Molecular Diversity. [Link]

-

Ezeokonkwo, M. A., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7. [Link]

-

Ojima, I., et al. (1995). Synthesis and Biological Evaluation of Substituted Benzenesulfonamides as Novel Potent Membrane-Bound Phospholipase A2 Inhibitors. Journal of Medicinal Chemistry, 38(19), 3893-3896. [Link]

-

Vainauskas, V., et al. (2025). Synthesis and biological evaluation of alkylated 2-mercaptoimidazoles bearing a benzenesulfonamide moiety. Tetrahedron Symposium. [Link]

-

Wang, Y., et al. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 14(8), 1547-1560. [Link]

-

Li, J., et al. (2021). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. RSC Medicinal Chemistry, 12(1), 108-118. [Link]

-

Wang, Y., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2465-2479. [Link]

-

El-Sayed, N. A., et al. (2015). Synthesis, Characterization and Antitumor Activity of Some Novel Pyrimidine Sulfonamide Derivatives. Journal of Chemical and Pharmaceutical Research, 7(10), 45-56. [Link]

-

Zhang, Y., et al. (2022). Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists. Frontiers in Chemistry, 10, 969695. [Link]

-

Hidaka, H., et al. (1984). Naphthalenesulfonamides as calmodulin antagonists and protein kinase inhibitors. Molecular Pharmacology, 25(3), 571-578. [Link]

-

Sarno, S., et al. (2022). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Molecules, 27(19), 6563. [Link]

-

Gaba, M., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 26(13), 3993. [Link]

-

Norman, M. H., et al. (2008). Discovery of pyrimidine benzimidazoles as Lck inhibitors: part I. Bioorganic & Medicinal Chemistry Letters, 18(20), 5618-5621. [Link]

-

Romagnoli, R., et al. (2013). Benzimidazole derivatives as kinase inhibitors. Current Opinion in Pharmacology, 13(4), 547-555. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Naphthalenesulfonamides as calmodulin antagonists and protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 2-Benzenesulfonamidopyrimidine: A Technical Guide for Drug Discovery Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of the 2-benzenesulfonamidopyrimidine scaffold. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of action, provides detailed experimental protocols, and synthesizes structure-activity relationship insights to facilitate the rational design of novel therapeutics.

Introduction: The Privileged 2-Benzenesulfonamidopyrimidine Scaffold

The hybridization of pyrimidine and sulfonamide moieties has given rise to a class of compounds with significant therapeutic potential.[1][2] The 2-benzenesulfonamidopyrimidine core, in particular, serves as a "privileged scaffold" in medicinal chemistry, demonstrating a broad spectrum of biological activities. These activities stem from the unique structural and electronic properties of this hybrid molecule, which allow for interactions with a variety of biological targets. This guide will explore the anticancer, antimicrobial, and enzyme-inhibiting properties of these compounds, providing a foundation for future research and development.

Synthesis and Characterization: A Modular Approach

A common and efficient method for the synthesis of 2-benzenesulfonamidopyrimidine derivatives involves the condensation of a substituted benzenesulfonyl chloride with 2-aminopyrimidine in the presence of a base. This modular approach allows for the facile introduction of diverse substituents on both the benzenesulfonamide and pyrimidine rings, enabling the exploration of a wide chemical space to optimize biological activity.

Rationale for Method Selection: This synthetic route is favored for its high yields, operational simplicity, and the ready availability of starting materials. The use of a base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid generated during the reaction, thus driving the reaction to completion.

Experimental Protocol: General Synthesis of 2-Benzenesulfonamidopyrimidine Derivatives

-

Dissolution: Dissolve 2-aminopyrimidine (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a base, for instance, pyridine (1.2 eq), to the solution and stir at room temperature.

-

Sulfonyl Chloride Addition: Slowly add a solution of the desired substituted benzenesulfonyl chloride (1.1 eq) in the same solvent to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-benzenesulfonamidopyrimidine derivative.

-

Characterization: Confirm the structure and purity of the final compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: General workflow for the synthesis of 2-benzenesulfonamidopyrimidine derivatives.

Key Biological Activities and Mechanisms of Action

The 2-benzenesulfonamidopyrimidine scaffold has been extensively investigated for its potent biological activities, primarily as an anticancer, antimicrobial, and enzyme-inhibiting agent.

Anticancer Activity

Pyrimidine-sulfonamide hybrids have emerged as a promising class of anticancer agents, capable of acting on multiple targets within cancer cells.[1][2][3] This multi-targeted approach can help to overcome drug resistance, a major challenge in cancer chemotherapy.[2][3]

Mechanism of Action: The anticancer effects of these compounds are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest.[1][4] Some derivatives have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[5] Furthermore, the inhibition of specific enzymes that are overexpressed in tumors, such as carbonic anhydrases and certain protein kinases, is a key mechanism.[1][4][6]

Caption: Key mechanisms of anticancer activity for 2-benzenesulfonamidopyrimidine derivatives.

Quantitative Data: In Vitro Anticancer Activity

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism | Reference |

| Hybrid 9a | HCT-116 (Colon) | 9.64 | - | [1] |

| Hybrid 9b | HT-29 (Colon) | 9.95 | - | [1] |

| Hybrid 3a | HCT-116 (Colon) | 5.66 | Apoptosis induction, inhibits colony formation and cell migration | [1] |

| Hybrid 17 | MDA-MB-231 (Breast) | 2.40 | G2/M phase cell cycle arrest, apoptosis induction | [1] |

| Compound 7k | BEL-7404 (Hepatocellular) | Potent in vivo | PI3K/mTOR dual inhibitor | [5] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a significant global health threat, necessitating the development of novel antimicrobial agents.[7][8] Benzenesulfonamide derivatives, including those with a pyrimidine moiety, have demonstrated promising activity against a range of bacteria and fungi.[7][8][9][10]

Mechanism of Action: While the exact mechanisms can vary, sulfonamides are known to interfere with folic acid synthesis in microorganisms by inhibiting the enzyme dihydropteroate synthase. This disruption of a vital metabolic pathway leads to the inhibition of microbial growth. The pyrimidine component can enhance this activity and contribute to interactions with other microbial targets.[10]

Quantitative Data: In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 4d | E. coli | 6.72 | [7][9] |

| Compound 4h | S. aureus | 6.63 | [7][9] |

| Compound 4a | P. aeruginosa | 6.67 | [7][9] |

| Compound 4f | B. subtilis | 6.63 | [7][9] |

| Compound 4e | C. albicans | 6.63 | [7][9] |

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[11] They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including cancer, glaucoma, and epilepsy.[11][12] The benzenesulfonamide group is a classic zinc-binding pharmacophore that effectively inhibits CAs.[6][12]

Mechanism of Action: The sulfonamide moiety of 2-benzenesulfonamidopyrimidine derivatives coordinates with the zinc ion in the active site of the carbonic anhydrase enzyme, preventing the binding of its natural substrate and thereby inhibiting its catalytic activity.[13] Selectivity for different CA isoforms can be achieved by modifying the substituents on the pyrimidine and benzene rings, which interact with the amino acid residues in the active site cavity.[6][12]

Caption: Mechanism of carbonic anhydrase inhibition by 2-benzenesulfonamidopyrimidine.

Quantitative Data: Carbonic Anhydrase Inhibition (Kᵢ)

| Compound ID | CA Isoform | Kᵢ (nM) | Reference |

| Hybrid 17 | CA II | 1.72 | [1] |

| Compound 13a | CA IX | 3.5 | [6] |

| Compound 23 | CA XII | 5.3 | [6] |

| Compound 6e | CA II | 40 | [13] |

| Compound 6f | CA II | 40 | [13] |

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are essential.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 2-benzenesulfonamidopyrimidine test compound and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells with active metabolism will convert the MTT into a purple formazan product.

-

Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for the MTT assay to determine in vitro anticancer activity.

Carbonic Anhydrase Inhibition Assay: Stopped-Flow CO₂ Hydration Assay

This is a direct and widely accepted method for measuring the inhibition of CA activity.[6]

Protocol:

-

Enzyme and Inhibitor Pre-incubation: Pre-incubate the purified CA isoform with the 2-benzenesulfonamidopyrimidine test compound at various concentrations.

-

Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with a CO₂-saturated buffer in a stopped-flow instrument.

-

pH Change Monitoring: Monitor the change in pH over time using a pH indicator. The initial rate of the pH change is proportional to the enzyme activity.

-

Data Analysis: Determine the initial rates of the reaction at different inhibitor concentrations.

-

Kᵢ Determination: Calculate the inhibition constant (Kᵢ) by fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive).

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-benzenesulfonamidopyrimidine derivatives is highly dependent on the nature and position of substituents on both the pyrimidine and benzenesulfonamide rings.

-

Benzenesulfonamide Ring: The sulfonamide group is essential for carbonic anhydrase inhibition. Substituents on the benzene ring can influence the acidity of the sulfonamide proton and create additional interactions with the enzyme's active site, thereby affecting potency and selectivity.[14]

-

Pyrimidine Ring: Modifications to the pyrimidine ring can significantly impact anticancer and antimicrobial activities. For instance, the introduction of a cyclopentyl group at the C-4 position has been shown to be favorable for antiproliferative activity against colon cancer cells.[1] Halogenation of the pyrimidine ring can enhance antimicrobial potency.[10]

Conclusion and Future Perspectives

The 2-benzenesulfonamidopyrimidine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The wealth of data on its anticancer, antimicrobial, and carbonic anhydrase inhibitory activities provides a strong foundation for further research. Future efforts should focus on:

-

Rational Design: Utilizing the established SAR to design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Further elucidating the detailed molecular mechanisms underlying the observed biological activities.

-

In Vivo Evaluation: Advancing the most promising compounds to in vivo studies to assess their efficacy and safety in relevant disease models.

By leveraging the insights presented in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds.

References

- The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC - NIH. (2024-04-16).

- The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - Taylor & Francis.

- The anticancer therapeutic potential of pyrimidine-sulfonamide hybrids - PubMed. (2024-04-16).

- Anticancer Activities of Tetrasubstituted Imidazole-Pyrimidine-Sulfonamide Hybrids as Inhibitors of EGFR Mutants - PubMed. (2023-04-17).

- Anticancer Activities of Tetrasubstituted Imidazole‐Pyrimidine‐Sulfonamide Hybrids as Inhibitors of EGFR Mutants - ResearchG

- Benzenesulfonamides with pyrimidine moiety as inhibitors of human carbonic anhydrases I, II, VI, VII, XII, and XIII - PubMed.

- Biological Activity Evaluation of Some New Benzenesulphonamide Deriv

- Biological Activity Evaluation of Some New Benzenesulphonamide Deriv

- Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds - MDPI.

- Benzenesulfonamide decorated dihydropyrimidin(thi)

- Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - NIH. (2021-11-20).

- New thiopyrimidine-benzenesulfonamide conjugates as selective carbonic anhydrase II inhibitors: synthesis, in vitro biological evaluation, and molecular docking studies - PubMed. (2020-03-01).

- Biological Activity Evaluation of Some New Benzenesulphonamide Deriv

- Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC - NIH.

- Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma - PubMed. (2016-03-01).

Sources

- 1. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. The anticancer therapeutic potential of pyrimidine-sulfonamide hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer Activities of Tetrasubstituted Imidazole-Pyrimidine-Sulfonamide Hybrids as Inhibitors of EGFR Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds [mdpi.com]

- 11. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benzenesulfonamides with pyrimidine moiety as inhibitors of human carbonic anhydrases I, II, VI, VII, XII, and XIII [pubmed.ncbi.nlm.nih.gov]

- 13. New thiopyrimidine-benzenesulfonamide conjugates as selective carbonic anhydrase II inhibitors: synthesis, in vitro biological evaluation, and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-Benzenesulfonamidopyrimidine Derivatives

This guide provides a comprehensive technical overview of the therapeutic potential of 2-benzenesulfonamidopyrimidine derivatives, a versatile scaffold in medicinal chemistry. We will delve into the key molecular targets, mechanisms of action, and the experimental methodologies used to validate these interactions. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Introduction: The Versatility of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a well-established pharmacophore present in a wide array of clinically approved drugs, demonstrating its privileged structure in medicinal chemistry. When coupled with a pyrimidine ring, the resulting 2-benzenesulfonamidopyrimidine core offers a unique three-dimensional arrangement and electronic properties that enable it to interact with a diverse range of biological targets. This guide will explore the most promising therapeutic avenues for derivatives of this scaffold, focusing on their anticancer, antimicrobial, and anti-inflammatory potential, as well as their activity as modulators of specific ion channels.

Part 1: Anticancer Activity - Targeting Tumor Hypoxia and Proliferation

A primary focus of research into 2-benzenesulfonamidopyrimidine derivatives has been their potential as anticancer agents. This activity stems from their ability to selectively target enzymatic and signaling pathways that are crucial for tumor growth and survival.

Carbonic Anhydrase Inhibition: A Key to Combating Hypoxic Tumors

A hallmark of solid tumors is hypoxia, a state of low oxygen that drives tumor progression and resistance to therapy. To survive in this acidic microenvironment, cancer cells upregulate specific isoforms of carbonic anhydrase (CA), particularly the transmembrane enzymes CA IX and CA XII.[1][2][3] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, thereby regulating intra- and extracellular pH.[1][2] By inhibiting these tumor-associated CAs, 2-benzenesulfonamidopyrimidine derivatives can disrupt pH homeostasis, leading to apoptosis and reduced tumor growth.

The sulfonamide group of these compounds acts as a zinc-binding group, chelating the Zn2+ ion in the active site of the enzyme, which is essential for its catalytic activity.[4] The pyrimidine moiety and other substitutions on the benzenesulfonamide ring contribute to the affinity and isoform selectivity of the inhibitors.[4][5]

The following table summarizes the inhibitory activity of representative benzenesulfonamide derivatives with pyrimidine or related heterocyclic moieties against key carbonic anhydrase isoforms.

| Compound ID | Target Isoform | Ki (µM) | Selectivity (CA II / Target) | Reference |

| Compound 6e | hCA II | 0.04 | - | [4] |

| Compound 6f | hCA II | 0.04 | - | [4] |

| Compound 12f | hCA II | 0.09 | 9.40 (vs CA IX), 9.20 (vs CA XII) | [6] |

| Compound 12p | hCA II | 0.05 | 9.40 (vs CA IX), 9.20 (vs CA XII) | [6] |

| Compound 17e | hCA IX | 0.025-0.052 | 8.9-19.92 (vs CA I), 2.83-4.35 (vs CA II) | [7] |

| Compound 17h | hCA XII | 0.031-0.080 | 5.78-16.06 (vs CA I), 2.05-3.15 (vs CA II) | [7] |

This assay directly measures the enzymatic activity of CA and its inhibition.

Principle: The assay monitors the change in pH resulting from the CA-catalyzed hydration of CO₂. The rate of this reaction is followed by observing the color change of a pH indicator.

Methodology:

-

Reagent Preparation:

-

Prepare a buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., p-nitrophenol).

-

Prepare a stock solution of the purified CA enzyme.

-

Prepare serial dilutions of the 2-benzenesulfonamidopyrimidine derivative inhibitor.

-

Prepare a CO₂-saturated water solution.

-

-

Assay Procedure:

-

In a stopped-flow instrument, rapidly mix the enzyme/inhibitor solution with the CO₂-saturated solution.

-

Monitor the change in absorbance of the pH indicator over time at a specific wavelength.

-

-

Data Analysis:

-

Determine the initial rate of the enzymatic reaction from the slope of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each inhibitor concentration.

-

Determine the IC₅₀ or Kᵢ value by fitting the dose-response data to an appropriate equation.[5]

-

Caption: Workflow for Carbonic Anhydrase Inhibition Assay.

Kinase Inhibition: Targeting Dysregulated Cell Signaling

Receptor tyrosine kinases (RTKs) are crucial mediators of cellular signaling pathways that control cell growth, proliferation, and survival. Their dysregulation is a common feature of many cancers. Benzenesulfonamide derivatives have been identified as inhibitors of several kinases, including Tropomyosin receptor kinase A (TrkA).[8]

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[9][10]

Principle: The assay is performed in two steps. First, after the kinase reaction, the remaining ATP is depleted. Second, the ADP produced is converted to ATP, which is then used to generate a luminescent signal.[9]

Methodology:

-

Kinase Reaction:

-

Set up the kinase reaction in a multi-well plate containing TrkA enzyme, a suitable substrate (e.g., Poly (Glu, Tyr)), ATP, and the test inhibitor at various concentrations.

-

Incubate the plate at room temperature to allow the kinase reaction to proceed.

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to deplete the remaining ATP and stop the kinase reaction.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.[11]

-

Caption: ADP-Glo™ Kinase Assay Workflow.

Part 2: Antimicrobial Activity - Disrupting Essential Bacterial Metabolism

Sulfonamides were among the first synthetic antimicrobial agents and continue to be relevant in the face of growing antibiotic resistance.[12] The 2-benzenesulfonamidopyrimidine scaffold has been explored for the development of new antimicrobial agents.

Mechanism of Action: Inhibition of Folate Synthesis

In contrast to humans who obtain folate (vitamin B9) from their diet, bacteria must synthesize it de novo.[12][13] A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate. Sulfonamides are structural analogs of PABA and act as competitive inhibitors of DHPS.[12][] This inhibition blocks the synthesis of folic acid, which is essential for the production of nucleotides and amino acids, ultimately leading to a bacteriostatic effect.[][15]

Caption: Inhibition of Bacterial Folate Synthesis.

The following table presents the minimum inhibitory concentration (MIC) values for representative benzenesulfonamide derivatives against various microbial strains.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 4d | E. coli | 6.72 | [15] |

| Compound 4h | S. aureus | 6.63 | [15] |

| Compound 4a | P. aeruginosa | 6.67 | [15] |

| Compound 4f | B. subtilis | 6.63 | [15] |

| Compound 4e | C. albicans | 6.63 | [15] |

Part 3: Modulation of Ion Channels - Targeting TRPV4

Transient Receptor Potential (TRP) channels are a family of ion channels involved in various sensory functions. The vanilloid member 4 (TRPV4) is a non-selective cation channel implicated in numerous physiological and pathophysiological processes, including inflammation and pain.[16] Benzenesulfonamide derivatives have emerged as potential antagonists of TRPV4.[17]

Experimental Protocol: Calcium Imaging Assay for TRPV4 Antagonism

This high-throughput functional assay measures changes in intracellular calcium levels upon channel activation.[18][19]

Principle: Cells expressing TRPV4 are loaded with a calcium-sensitive fluorescent dye. Activation of TRPV4 leads to calcium influx, which is detected as an increase in fluorescence. Antagonists will block this response.

Methodology:

-

Cell Preparation:

-

Plate cells stably expressing TRPV4 in a multi-well plate.

-

Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM).[19]

-

-

Assay Procedure:

-

Add the 2-benzenesulfonamidopyrimidine derivative (antagonist) to the wells and incubate.

-

Add a known TRPV4 agonist (e.g., GSK1016790A) to activate the channel.[20]

-

Measure the fluorescence intensity over time using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the change in fluorescence in response to the agonist in the presence and absence of the antagonist.

-

Determine the IC₅₀ of the antagonist by plotting the inhibition of the agonist response against the antagonist concentration.

-

Part 4: Anti-inflammatory and Other Activities

The benzenesulfonamide scaffold is also present in drugs with anti-inflammatory properties, such as celecoxib, which selectively inhibits cyclooxygenase-2 (COX-2).[21] The anti-inflammatory effects of some sulfonamides are also linked to the modulation of inflammatory pathways involving cytokines and reactive oxygen species.[22]

Conclusion and Future Directions

Derivatives of 2-benzenesulfonamidopyrimidine represent a highly versatile scaffold with the potential to target a range of therapeutic areas. The well-documented activity of these compounds as inhibitors of carbonic anhydrases, kinases, and bacterial folate synthesis provides a strong foundation for further drug discovery efforts. The emerging role of this scaffold in modulating ion channels like TRPV4 opens up new avenues for research.

Future work should focus on optimizing the potency and selectivity of these derivatives for their respective targets through structure-activity relationship (SAR) studies. A deeper understanding of their pharmacokinetic and pharmacodynamic properties will be crucial for translating their in vitro activity into in vivo efficacy. The development of highly selective inhibitors will be key to minimizing off-target effects and improving the therapeutic index of this promising class of compounds.

References

-

Sulfonamide (medicine) - Wikipedia. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]

-

Sulfonamides - Infectious Diseases - MSD Manual Professional Edition. (n.d.). MSD Manuals. Retrieved January 9, 2026, from [Link]

-

(PDF) Antimicrobial sulfonamide drugs. (2025, August 9). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.). Retrieved January 9, 2026, from [Link]

-

What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025, February 24). Cleveland Clinic. Retrieved January 9, 2026, from [Link]

-

Benzenesulfonamides with pyrimidine moiety as inhibitors of human carbonic anhydrases I, II, VI, VII, XII, and XIII. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]

-

Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.). Retrieved January 9, 2026, from [Link]

-

Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (n.d.). Retrieved January 9, 2026, from [Link]

-

Inflammatory Pathways of Sulfonamide Diuretics: Insights into SLC12A Cl- Symporters and Additional Targets. (2025, January 3). PubMed. Retrieved January 9, 2026, from [Link]

-

List of Sulfonamides + Uses, Types & Side Effects. (2023, April 13). Drugs.com. Retrieved January 9, 2026, from [Link]

-

Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]

-

TECHNICAL MANUAL Rat TRPV4(Transient Receptor Potential Cation Channel Subfamily V, Member 4) ELISA Kit. (n.d.). Assay Genie. Retrieved January 9, 2026, from [Link]

-

Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]

-

Sulfonamide: Mechanism of Action & Uses - Lesson. (n.d.). Study.com. Retrieved January 9, 2026, from [Link]

-

Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (n.d.). NIH. Retrieved January 9, 2026, from [Link]

-

High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation. (n.d.). NCBI. Retrieved January 9, 2026, from [Link]

-

Benzenesulfonamides with benzimidazole moieties as inhibitors of carbonic anhydrases I, II, VII, XII and XIII. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]

-